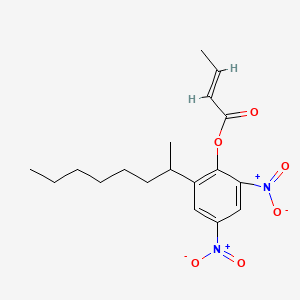

Dinocap

描述

属性

Key on ui mechanism of action |

/Dinitrophenols/ ... are uncouplers of oxidative phosphorylation & incr the oxidative metabolism & heat production in the body. /Dinitrophenols/ Dinitro compounds stimulate tissue respiration while at the same time impairing adenosine triphosphate (ATP) synthesis. This uncoupling of oxidative phosphorylation results in the conversion of energy into heat rather than its storage in the high-energy phosphate bond of ATP. This hyperthermia-inducing effect of dinitro compounds means that their toxicity, which is greater at high temperature, is markedly influenced by environmental factors. /Dinitro compounds/ |

|---|---|

CAS 编号 |

39300-45-3 |

分子式 |

C18H28N2O6 |

分子量 |

368.4 g/mol |

IUPAC 名称 |

(2-nitrophenyl) (E)-but-2-enoate;nitrous acid;octane |

InChI |

InChI=1S/C10H9NO4.C8H18.HNO2/c1-2-5-10(12)15-9-7-4-3-6-8(9)11(13)14;1-3-5-7-8-6-4-2;2-1-3/h2-7H,1H3;3-8H2,1-2H3;(H,2,3)/b5-2+;; |

InChI 键 |

ZVJZHLVSRSKTNE-OPIVVEOKSA-N |

杂质 |

TECHNICAL MATERIAL CONTAINS ... 10% OF OTHER NITROPHENOLS, CHIEFLY, 2,4-DINITRO-6-(1-METHYL-N-HEPTYL)PHENOL. |

沸点 |

138-140 °C (0.05 mm Hg) at 0.007kPa: 138-140Â °C |

颜色/形态 |

Dark brown liquid |

密度 |

1.10 g/cu cm @ 20 °C Relative density (water = 1): 1.10 |

物理描述 |

Dinocap is a dark oily liquid. Nearly insoluble in water. Used as a fungicide and acaricide. Dark, reddish-brown liquid; [EXTOXNET] DARK BROWN LIQUID. |

溶解度 |

Sparingly soluble in water. Soluble in most organic solvents. Soluble in most organic solvents (e.g., acetone, methanol, heptane). Water solubility = 4 mg/l @ 25 °C Solubility in water: none |

同义词 |

2-Methylheptyl-4.6-dinitrophenyl crotonate |

蒸汽压力 |

0.00000004 [mmHg] Vapor pressure = 5.3 nPa (4.0X10-8 mm Hg) @ 20 °C; 75 nPa (5.6X10-10 mm Hg) @ 25 °C 4.0X10-8 mm Hg @ 20-25 °C Vapor pressure at 20Â °C: negligible |

产品来源 |

United States |

Foundational & Exploratory

Dinocap's Impact on Mitochondrial Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinocap, a dinitrophenol-based fungicide, exerts its biological activity primarily through the disruption of mitochondrial respiration. This technical guide provides an in-depth analysis of the core mechanism of action of this compound on mitochondria. By acting as a protonophore, this compound uncouples oxidative phosphorylation from the electron transport chain, leading to a dissipation of the mitochondrial membrane potential, inhibition of ATP synthesis, and an increase in oxygen consumption. This guide details the signaling pathways affected by this compound, presents quantitative data from related compounds to illustrate the expected dose-dependent effects, and provides comprehensive experimental protocols for assessing its mitochondrial toxicity. The included visualizations and structured data aim to facilitate a deeper understanding for researchers and professionals in drug development and toxicology.

Introduction

This compound is a fungicide and acaricide belonging to the dinitrophenol class of chemicals.[1] While its use has been restricted in many regions due to toxicological concerns, understanding its mechanism of action remains crucial for assessing the risks of related compounds and for the development of novel agents that may target mitochondrial function. The primary target of this compound is the mitochondrion, the central organelle for cellular energy production.[2] This document serves as a technical resource, elucidating the intricate ways in which this compound interferes with the vital process of mitochondrial respiration.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The central mechanism of this compound's toxicity is the uncoupling of oxidative phosphorylation .[3] In healthy mitochondria, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix to the intermembrane space, creating a proton motive force (PMF). This PMF consists of two components: a proton gradient (ΔpH) and a mitochondrial membrane potential (ΔΨm). The energy stored in this gradient is then utilized by ATP synthase to produce ATP from ADP and inorganic phosphate (Pi).

This compound, being a lipophilic weak acid, acts as a protonophore . It diffuses across the inner mitochondrial membrane in its protonated state, releases a proton into the mitochondrial matrix, and then diffuses back to the intermembrane space in its anionic form to pick up another proton. This process effectively creates a "short-circuit" for protons, dissipating the proton gradient without the involvement of ATP synthase.[3]

The consequences of this uncoupling are multifaceted:

-

Increased Oxygen Consumption: With the proton gradient constantly being dissipated, the electron transport chain works at an accelerated rate to try and re-establish it, leading to a significant increase in oxygen consumption.

-

Inhibition of ATP Synthesis: As the proton motive force is diminished, the primary driver for ATP synthase is lost, resulting in a sharp decline in cellular ATP levels.

-

Dissipation of Mitochondrial Membrane Potential: The influx of protons into the matrix neutralizes the charge separation across the inner mitochondrial membrane, leading to its depolarization.

-

Increased Heat Production: The energy that would normally be captured in the high-energy phosphate bonds of ATP is instead released as heat, a phenomenon known as thermogenesis.[1]

-

Generation of Reactive Oxygen Species (ROS): The hyperactive electron transport chain can lead to increased electron leakage, particularly from Complex I and Complex III, resulting in the formation of superoxide anions and other reactive oxygen species.

The following diagram illustrates the uncoupling mechanism of this compound:

Caption: this compound acts as a protonophore, shuttling protons across the inner mitochondrial membrane.

Quantitative Effects on Mitochondrial Respiration

While specific quantitative data for this compound is limited in publicly available literature, the effects of the closely related and well-studied uncoupler, 2,4-dinitrophenol (DNP), can provide valuable comparative insights. The following tables summarize expected dose-dependent effects based on DNP studies.

Table 1: Effect on Oxygen Consumption Rate (OCR)

| Compound | Concentration | Effect on OCR | Reference |

| 2,4-Dinitrophenol (DNP) | 50 µM | Peak increase in ΔOCR | [4][5] |

Table 2: Effect on ATP Production

| Compound | EC50 for ATP Production Inhibition | Reference |

| 2,4-Dinitrophenol (DNP) | 389 µM - 677 µM | [6] |

Experimental Protocols

To assess the impact of this compound on mitochondrial respiration, a series of in vitro assays can be employed. The following sections detail the methodologies for key experiments.

Measurement of Oxygen Consumption Rate (OCR)

The Seahorse XF Analyzer is a standard instrument for measuring real-time cellular respiration.

Objective: To determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Materials:

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay Medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine)

-

This compound stock solution

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (uncoupler, as a positive control)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

-

Cells of interest (e.g., HepG2, primary hepatocytes)

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.[7][8]

-

Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[7]

-

Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.[7]

-

Compound Loading: Load the injector ports of the sensor cartridge with this compound, oligomycin, FCCP, and rotenone/antimycin A at desired concentrations.

-

Seahorse XF Analyzer Run: Calibrate the instrument and then replace the calibrant plate with the cell plate to start the assay. A typical injection sequence would be:

-

Baseline measurement

-

Injection of this compound or vehicle control

-

Injection of oligomycin

-

Injection of FCCP

-

Injection of rotenone/antimycin A

-

-

Data Analysis: Analyze the OCR data to determine the effects of this compound on the key parameters of mitochondrial respiration.

The following diagram outlines the workflow for a Seahorse XF Mito Stress Test:

Caption: Workflow for assessing mitochondrial respiration using a Seahorse XF Analyzer.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

The fluorescent dye JC-1 is commonly used to measure changes in mitochondrial membrane potential.

Objective: To quantify the depolarization of the mitochondrial membrane induced by this compound.

Materials:

-

JC-1 dye

-

Cell culture medium

-

Assay buffer (e.g., PBS)

-

This compound stock solution

-

FCCP or CCCP (positive control for depolarization)

-

Fluorescence microplate reader, fluorescence microscope, or flow cytometer

-

Cells of interest cultured on a black, clear-bottom 96-well plate or other suitable format

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and then treat with various concentrations of this compound for a specified time. Include a positive control (FCCP or CCCP) and a vehicle control.[9]

-

JC-1 Staining: Prepare a JC-1 staining solution in pre-warmed culture medium (typically 1-10 µM). Remove the treatment medium and add the JC-1 staining solution to the cells.

-

Incubation: Incubate the cells with JC-1 for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[9]

-

Washing: Gently wash the cells with pre-warmed assay buffer to remove excess dye.

-

Fluorescence Measurement:

-

Microplate Reader: Measure the fluorescence intensity of JC-1 aggregates (red fluorescence, Ex/Em ~535/590 nm) and JC-1 monomers (green fluorescence, Ex/Em ~485/535 nm).

-

Fluorescence Microscope: Capture images using appropriate filter sets for red and green fluorescence.

-

Flow Cytometer: Analyze the cell population for shifts in red and green fluorescence.

-

-

Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Measurement of Reactive Oxygen Species (ROS)

The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a common probe for detecting intracellular ROS.

Objective: To measure the increase in ROS production following exposure to this compound.

Materials:

-

H2DCFDA (or DCFDA)

-

Cell culture medium (phenol red-free)

-

Assay buffer (e.g., PBS)

-

This compound stock solution

-

Positive control for ROS induction (e.g., pyocyanin or H2O2)

-

Fluorescence microplate reader or fluorescence microscope

-

Cells of interest cultured in a dark, clear-bottom 96-well plate

Procedure:

-

Cell Culture: Seed cells in a dark, clear-bottom 96-well plate and allow them to attach overnight.[10][11]

-

H2DCFDA Loading: Prepare a working solution of H2DCFDA (typically 20 µM) in pre-warmed assay buffer. Remove the culture medium and incubate the cells with the H2DCFDA solution for 30-45 minutes at 37°C in the dark.[10][11]

-

Treatment: Remove the H2DCFDA solution and add the assay buffer containing different concentrations of this compound. Include a positive control and a vehicle control.[10]

-

Incubation: Incubate the cells for the desired treatment period (e.g., 1-2 hours).[10]

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm.[11]

-

Data Analysis: Compare the fluorescence intensity of this compound-treated cells to the vehicle control to determine the fold-increase in ROS production.

Signaling Pathways and Logical Relationships

The primary action of this compound initiates a cascade of events within the mitochondria and the cell. The following diagram illustrates the logical relationships between this compound exposure and its downstream cellular consequences.

Caption: Logical flow of events following this compound-induced mitochondrial uncoupling.

Conclusion

This compound's mechanism of action is centered on its ability to act as a protonophoric uncoupler of mitochondrial oxidative phosphorylation. This leads to a cascade of detrimental effects, including the dissipation of the mitochondrial membrane potential, inhibition of ATP synthesis, increased oxygen consumption, and the generation of reactive oxygen species. While specific quantitative data for this compound remains an area for further investigation, the well-characterized effects of related dinitrophenols provide a strong predictive framework. The experimental protocols detailed in this guide offer robust methods for the comprehensive assessment of this compound's and other potential mitochondrial toxicants' impact on cellular bioenergetics. A thorough understanding of these mechanisms is paramount for toxicological risk assessment and for the rational design of therapeutic agents that modulate mitochondrial function.

References

- 1. This compound | C18H28N2O6 | CID 156614068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Uncoupling action of 2,4-dinitrophenols, 2-trifluoromethylbenzimidazoles and certain other pesticide chemicals upon mitochondria from different sources and its relation to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes [mdpi.com]

- 4. Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone-induced toxicities in rats: comparative study with other mitochondrial uncouplers (2,4-dinitrophenol, OPC-163493 and tolcapone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]

- 7. tabaslab.com [tabaslab.com]

- 8. biotech.cornell.edu [biotech.cornell.edu]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 11. abcam.cn [abcam.cn]

Dinocap Isomers: A Technical Deep Dive into Fungicidal and Miticidal Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinocap is a versatile agrochemical with a long history of use as both a fungicide and an acaricide. It is not a single compound but a complex mixture of six isomeric dinitrophenyl crotonates. These isomers are broadly categorized into two groups: the 2,4-dinitro-6-octylphenyl crotonates (2,4-DNOPC) and the 2,6-dinitro-4-octylphenyl crotonates (2,6-DNOPC). The "octyl" side chain itself is a mixture of 1-methylheptyl, 1-ethylhexyl, and 1-propylpentyl isomers. This isomeric complexity is central to understanding the dual functionality of this compound, as the positioning of the nitro groups on the phenyl ring significantly influences its biological activity. While the 2,4-DNOPC isomers are predominantly responsible for its miticidal (acaricidal) properties, the 2,6-DNOPC isomers are the primary drivers of its fungicidal efficacy.

This technical guide provides an in-depth analysis of the differential fungicidal and miticidal activities of this compound isomers, summarizing available data, outlining experimental methodologies, and visualizing the underlying mechanisms and workflows.

Data Presentation: Fungicidal vs. Miticidal Efficacy of this compound Isomers

Quantitative data directly comparing the efficacy (e.g., EC₅₀, LC₅₀) of isolated 2,4-DNOPC and 2,6-DNOPC isomer groups against specific fungal and mite species is limited in publicly accessible literature. However, a consistent qualitative distinction is well-established. The following tables summarize this differential activity.

Table 1: Qualitative Comparison of Biological Activity of this compound Isomer Groups

| Isomer Group | Primary Activity | Target Organisms |

| 2,4-dinitro-6-octylphenyl crotonates (2,4-DNOPC) | Miticidal (Acaricidal) | Primarily spider mites (e.g., Tetranychus urticae) |

| 2,6-dinitro-4-octylphenyl crotonates (2,6-DNOPC) | Fungicidal | Primarily powdery mildews (e.g., Podosphaera leucotricha) |

Table 2: Target Pests and General Efficacy of this compound

| Pest Type | Target Species (Examples) | Active Isomer Group | General Efficacy |

| Fungi (Powdery Mildew) | Podosphaera leucotricha (apple powdery mildew) | 2,6-DNOPC | Effective as a contact fungicide with protective and curative action. |

| Mites (Spider Mites) | Tetranychus urticae (two-spotted spider mite) | 2,4-DNOPC | Effective as a contact acaricide. |

Experimental Protocols

In Vitro Fungicidal Activity Assessment (e.g., against Powdery Mildew)

-

Fungal Isolate and Culture: A pure culture of the target powdery mildew fungus (e.g., Podosphaera leucotricha) is maintained on a suitable host plant or artificial medium where possible.

-

Preparation of Test Solutions: Stock solutions of the isolated 2,4-DNOPC and 2,6-DNOPC isomers are prepared in an appropriate solvent (e.g., acetone or dimethyl sulfoxide). A series of dilutions are then made to achieve a range of test concentrations.

-

Spore Germination Assay:

-

Fungal spores are collected from infected leaves.

-

A spore suspension is prepared in sterile distilled water containing a non-phytotoxic surfactant.

-

The spore suspension is mixed with the different concentrations of the isomer solutions.

-

Aliquots of the mixtures are placed on glass slides or in microtiter plates and incubated under optimal conditions for spore germination.

-

After incubation, the percentage of germinated spores is determined microscopically.

-

-

Mycelial Growth Assay (for fungi that can be cultured on artificial media):

-

The test isomers are incorporated into a suitable agar medium at various concentrations.

-

Mycelial plugs from the edge of an actively growing fungal colony are placed in the center of the agar plates.

-

Plates are incubated, and the radial growth of the fungal colony is measured at regular intervals.

-

-

Data Analysis: The effective concentration required to inhibit 50% of spore germination or mycelial growth (EC₅₀) is calculated for each isomer group using probit analysis or other appropriate statistical methods.

In Vivo Miticidal Activity Assessment (e.g., against Spider Mites)

-

Mite Rearing: A healthy, uniform population of the target mite species (e.g., Tetranychus urticae) is maintained on a suitable host plant (e.g., bean or strawberry plants) in a controlled environment.

-

Preparation of Test Solutions: Similar to the fungicidal assay, stock solutions and serial dilutions of the 2,4-DNOPC and 2,6-DNOPC isomers are prepared.

-

Leaf Disc Bioassay:

-

Leaf discs of a uniform size are excised from untreated host plants.

-

The leaf discs are dipped in the test solutions for a standardized period and allowed to air dry.

-

A known number of adult female mites are transferred to the treated leaf discs, which are placed on a moist substrate to maintain turgor.

-

The leaf discs are incubated in a controlled environment.

-

-

Slide-Dip Bioassay:

-

Adult female mites are attached to their dorsum on double-sided tape on a microscope slide.

-

The slides are dipped into the test solutions for a few seconds and then allowed to dry.

-

The slides are incubated under controlled conditions.

-

-

Data Analysis: Mortality is assessed at specified time intervals (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead. The lethal concentration required to kill 50% of the test population (LC₅₀) is determined for each isomer group using probit analysis.

Mandatory Visualization

Signaling Pathway: Mechanism of Action

This compound and its isomers act as uncouplers of oxidative phosphorylation in the mitochondria of both fungi and mites. This disrupts the production of ATP, the primary energy currency of the cell, leading to cell death.

Caption: Mechanism of action of this compound isomers as uncouplers of oxidative phosphorylation.

Experimental Workflow

The following diagram illustrates a generalized workflow for the comparative bioactivity screening of this compound isomers.

Caption: Generalized workflow for comparing the fungicidal and miticidal activity of this compound isomers.

Conclusion

The dual fungicidal and miticidal action of this compound is a direct consequence of its isomeric composition. The 2,6-dinitro-4-octylphenyl crotonate isomers are the primary fungicidal agents, particularly effective against powdery mildews, while the 2,4-dinitro-6-octylphenyl crotonate isomers confer its miticidal properties. Both isomer groups share a common mechanism of action: the uncoupling of oxidative phosphorylation, which disrupts cellular energy production in the target organisms. While quantitative data on the specific efficacy of each isomer group is not widely published, the qualitative distinction is a critical piece of information for researchers and professionals in the field of agrochemical development and application. Further research focusing on the isolation and independent testing of these isomers would provide a more precise understanding of their respective contributions to the overall biological activity of this compound and could inform the development of more targeted and effective crop protection agents.

An In-depth Technical Guide to the Chemical Structure and Properties of Dinocap Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinocap, a dinitrophenyl crotonate fungicide, has been utilized for the control of powdery mildew. Its chemical complexity, arising from the presence of multiple isomers and chiral centers, presents a significant area of study for researchers in agrochemistry and toxicology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a specific focus on its enantiomeric forms. Detailed experimental protocols for the separation and analysis of these enantiomers are presented, alongside a mechanistic exploration of their mode of action. All quantitative data is summarized in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate a deeper understanding of this multifaceted fungicide.

Chemical Structure and Isomerism of this compound

This compound is not a single chemical entity but rather a complex mixture of isomeric dinitrophenyl crotonates. The primary source of this complexity lies in the octyl group attached to the phenyl ring, which is a mixture of 1-methylheptyl, 1-ethylhexyl, and 1-propylpentyl groups. Furthermore, the dinitro-substitution on the phenyl ring can occur at the 2,4- and 2,6- positions relative to the crotonate ester.

The most biologically active component of the this compound mixture is meptylthis compound , which is chemically defined as 2,4-dinitro-6-(1-methylheptyl)phenyl crotonate.[1] This specific isomer possesses a chiral center at the second carbon of the 1-methylheptyl group, leading to the existence of two enantiomers: (R)-2-(1-methylheptyl)-4,6-dinitrophenyl crotonate and (S)-2-(1-methylheptyl)-4,6-dinitrophenyl crotonate. Commercial meptylthis compound is typically a racemic mixture of these two enantiomers.[2]

Figure 1: Chemical Structure of Meptylthis compound Enantiomers

References

Dinocap's Uncoupling of Oxidative Phosphorylation in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinocap, a dinitrophenol-based fungicide, has been utilized for its efficacy against various fungal pathogens, particularly powdery mildews. Its primary mechanism of action involves the uncoupling of oxidative phosphorylation in fungal mitochondria, a critical process for cellular energy production. This technical guide provides an in-depth exploration of the core mechanisms of this compound's action, detailing its impact on fungal bioenergetics. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide incorporates data from the closely related and well-studied uncoupler, 2,4-dinitrophenol (DNP), to illustrate the anticipated effects. The guide outlines detailed experimental protocols for assessing uncoupling activity and discusses the downstream signaling pathways in fungi that are activated in response to mitochondrial dysfunction. This document is intended to serve as a comprehensive resource for researchers investigating mitochondrial function, fungicide development, and cellular stress responses in fungi.

Introduction

Fungal pathogens pose a significant threat to agriculture and human health. The development of effective fungicides is crucial for disease management. This compound, a member of the dinitrophenol class of chemicals, acts as a contact fungicide with both protective and curative properties[1]. The fungicidal activity of this compound stems from its ability to disrupt the tightly regulated process of oxidative phosphorylation in fungal mitochondria[1][2].

Oxidative phosphorylation is the primary mechanism by which aerobic organisms generate adenosine triphosphate (ATP), the main currency of cellular energy. This process involves the transfer of electrons through the electron transport chain (ETC) located on the inner mitochondrial membrane, which in turn pumps protons from the mitochondrial matrix to the intermembrane space, creating a proton motive force. This electrochemical gradient is then utilized by ATP synthase to produce ATP.

Uncoupling agents like this compound disrupt this process by providing an alternative route for protons to re-enter the mitochondrial matrix, thereby dissipating the proton gradient[1][2]. This uncoupling of electron transport from ATP synthesis leads to a futile cycle of respiration without energy conservation, ultimately resulting in cellular energy depletion and cell death. This guide delves into the specifics of this mechanism, providing quantitative data from a related compound, experimental methodologies to study these effects, and an overview of the cellular signaling responses to this mitochondrial stress.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound, as a lipophilic weak acid, readily diffuses across the fungal cell and mitochondrial membranes. In the proton-rich intermembrane space, it becomes protonated. The protonated, neutral form of this compound is lipid-soluble and can diffuse back across the inner mitochondrial membrane into the matrix. Once in the alkaline environment of the matrix, it releases the proton, effectively shuttling protons back into the matrix and bypassing the ATP synthase complex. This dissipation of the proton motive force uncouples the electron transport chain from ATP synthesis. The electron transport chain continues to operate, and may even accelerate, leading to increased oxygen consumption, but without the concomitant production of ATP[1][2].

Quantitative Effects on Fungal Bioenergetics

While specific quantitative data for this compound's effects on fungal mitochondria are scarce in publicly available literature, the effects of the closely related uncoupler 2,4-dinitrophenol (DNP) have been studied more extensively. The data presented in the following tables are for DNP and are intended to be representative of the expected effects of this compound.

Table 1: Effect of 2,4-Dinitrophenol (DNP) on ATP Levels in Fungi

| Fungal Species | DNP Concentration | Effect on ATP Levels | Reference |

| Saccharomyces cerevisiae | Low, Moderate, High | Statistically lower ATP production compared to control. | [3] |

| Saccharomyces cerevisiae | Not specified | Inhibition of ATP formation. | [4] |

| Rat Basophilic Leukemia (RBL-2H3) cells (as a model) | 389 µM - 677 µM | EC50 for ATP production inhibition. | [5][6] |

Table 2: Effect of 2,4-Dinitrophenol (DNP) on Oxygen Consumption in Fungi

| Fungal Species/Model | DNP Concentration | Effect on Oxygen Consumption | Reference |

| Saccharomyces cerevisiae | Not specified | Increased respiration rate. | [7] |

| Penicillium ochrochloron | 2 µM | No stimulation or inhibition observed at this concentration. | [8] |

| Duck (as a model for metabolic stimulation) | 1.2-2.5 mg/kg | Up to sevenfold increase in oxygen uptake. | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the uncoupling of oxidative phosphorylation by this compound or other related compounds in fungi.

Isolation of Fungal Mitochondria

Objective: To obtain a purified fraction of functional mitochondria from fungal cells.

Materials:

-

Fungal culture

-

Lytic enzyme (e.g., Lyticase, Zymolyase, or Glusulase)

-

Isolation Buffer (e.g., 0.6 M mannitol, 20 mM HEPES-KOH pH 7.4, 1 mM EGTA, 0.5% BSA)

-

Homogenizer (e.g., Dounce or Potter-Elvehjem)

-

Refrigerated centrifuge

Protocol:

-

Grow fungal cells to the mid-logarithmic phase in an appropriate liquid medium.

-

Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

-

Wash the cell pellet with sterile water.

-

Resuspend the cells in a spheroplasting buffer containing a lytic enzyme and an osmotic stabilizer (e.g., 1.2 M sorbitol).

-

Incubate at 30°C with gentle shaking until spheroplasts are formed (monitor microscopically).

-

Harvest the spheroplasts by gentle centrifugation (e.g., 1,500 x g for 5 minutes).

-

Wash the spheroplasts with an ice-cold wash buffer (e.g., 1.2 M sorbitol).

-

Resuspend the spheroplasts in a minimal volume of ice-cold Isolation Buffer.

-

Homogenize the spheroplasts on ice using a Dounce homogenizer with a tight-fitting pestle (approximately 10-15 strokes).

-

Centrifuge the homogenate at a low speed (e.g., 1,500 x g for 5 minutes at 4°C) to pellet cell debris and nuclei.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

-

Gently wash the mitochondrial pellet with Isolation Buffer (without BSA) and resuspend in a minimal volume of the same buffer.

-

Determine the protein concentration of the mitochondrial suspension (e.g., using a Bradford or BCA assay).

Measurement of Oxygen Consumption

Objective: To measure the rate of oxygen consumption by isolated mitochondria or whole fungal cells in the presence and absence of this compound.

Materials:

-

Isolated mitochondria or fungal cell suspension

-

Respiration Buffer (e.g., 0.6 M mannitol, 10 mM KH2PO4, 5 mM MgCl2, 10 mM NaCl, 0.1% BSA, pH 6.8)

-

Respiratory substrates (e.g., succinate, NADH, malate, pyruvate)

-

ADP

-

This compound (or other uncoupler) solution

-

Oxygen electrode (e.g., Clark-type) or a microplate-based respirometer (e.g., Seahorse XF Analyzer)

Protocol (using an oxygen electrode):

-

Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Add Respiration Buffer to the reaction chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).

-

Add the respiratory substrate(s) to the chamber.

-

Add a known amount of isolated mitochondria (e.g., 0.5 mg protein/mL) or fungal cells to the chamber and record the basal rate of oxygen consumption (State 2 respiration).

-

Add a limiting amount of ADP to initiate ATP synthesis and measure the rate of oxygen consumption (State 3 respiration).

-

Once the added ADP is phosphorylated to ATP, the respiration rate will decrease to the State 4 rate.

-

Add this compound to the chamber at various concentrations and record the resulting increase in oxygen consumption, which represents the uncoupled respiration rate.

-

The respiratory control ratio (RCR), an indicator of mitochondrial coupling, can be calculated as the ratio of the State 3 to the State 4 respiration rate. A decrease in the RCR in the presence of this compound indicates uncoupling.

Quantification of ATP Levels

Objective: To measure the intracellular ATP concentration in fungal cells treated with this compound.

Materials:

-

Fungal cell culture

-

This compound solution

-

ATP extraction buffer (e.g., perchloric acid or a commercially available lysis buffer)

-

ATP bioluminescence assay kit (containing luciferase and luciferin)

-

Luminometer

Protocol:

-

Grow fungal cells to a desired density.

-

Treat the cells with various concentrations of this compound for a specified period.

-

Harvest the cells by rapid filtration or centrifugation.

-

Immediately lyse the cells with an appropriate ATP extraction buffer to release intracellular ATP and prevent its degradation.

-

Neutralize the extract if an acidic extraction method was used.

-

Centrifuge the lysate to remove cell debris.

-

Add a small volume of the supernatant to the ATP assay mixture containing luciferase and luciferin.

-

Measure the light output using a luminometer. The amount of light produced is directly proportional to the ATP concentration.

-

Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the samples.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To qualitatively or quantitatively assess the mitochondrial membrane potential in fungal cells treated with this compound.

Materials:

-

Fungal cell culture

-

This compound solution

-

Fluorescent potentiometric dyes (e.g., Rhodamine 123, JC-1, or DiSC3(5))

-

Fluorescence microscope, microplate reader, or flow cytometer

Protocol (using Rhodamine 123 and flow cytometry):

-

Grow fungal cells and treat with this compound as described for the ATP assay.

-

Harvest and wash the cells.

-

Resuspend the cells in a suitable buffer (e.g., PBS).

-

Add Rhodamine 123 to a final concentration of approximately 50 nM and incubate in the dark at room temperature for 10-20 minutes[10][11][12].

-

Analyze the stained cells using a flow cytometer. Rhodamine 123 accumulates in mitochondria with a high membrane potential, resulting in a strong fluorescence signal.

-

A decrease in fluorescence intensity in this compound-treated cells compared to untreated controls indicates a dissipation of the mitochondrial membrane potential.

Fungal Signaling Pathways Affected by Mitochondrial Dysfunction

The uncoupling of oxidative phosphorylation by this compound induces significant mitochondrial stress, which in turn activates various cellular signaling pathways to mitigate the damage and adapt to the new physiological state.

Retrograde (RTG) Signaling Pathway

The retrograde signaling pathway is a communication route from the mitochondria to the nucleus that is activated in response to mitochondrial dysfunction[13][14][15][16]. This pathway allows the cell to adjust its gene expression to compensate for the impaired mitochondrial function. In yeast, the core of this pathway involves the Rtg1, Rtg2, and Rtg3 proteins. Mitochondrial dysfunction is sensed by Rtg2, which then leads to the dephosphorylation and nuclear translocation of the Rtg1/Rtg3 transcription factor complex. In the nucleus, Rtg1/Rtg3 activates the expression of genes involved in various metabolic pathways, including the glyoxylate cycle, to produce essential metabolites that are normally supplied by functional mitochondria.

Oxidative Stress Response Pathways

The uncoupling of oxidative phosphorylation can lead to an increase in the production of reactive oxygen species (ROS) due to a hyperactive electron transport chain. This oxidative stress triggers specific signaling pathways to protect the cell from damage. In fungi, key regulators of the oxidative stress response include the transcription factors Yap1 and Skn7, and the High Osmolarity Glycerol (HOG) pathway[17][18][19][20]. Upon sensing oxidative stress, these pathways activate the expression of a battery of antioxidant genes, such as catalases, superoxide dismutases, and glutathione peroxidases, to neutralize ROS and repair cellular damage.

Conclusion

This compound exerts its fungicidal effects by acting as a potent uncoupler of oxidative phosphorylation, a mechanism that leads to the depletion of cellular ATP and ultimately, fungal cell death. While specific quantitative data for this compound remains limited, the well-characterized effects of the related compound 2,4-dinitrophenol provide a valuable framework for understanding its impact on fungal bioenergetics. The experimental protocols detailed in this guide offer a robust toolkit for researchers to investigate the effects of this compound and other uncouplers on fungal mitochondria. Furthermore, the elucidation of the downstream signaling pathways, such as the retrograde and oxidative stress responses, provides a broader understanding of the cellular consequences of mitochondrial dysfunction in fungi. This knowledge is critical for the development of novel and more effective antifungal strategies that target the essential energy-producing pathways of fungal pathogens. Further research is warranted to obtain specific quantitative data for this compound and to fully unravel the intricate signaling networks that are perturbed by its uncoupling activity.

References

- 1. researchgate.net [researchgate.net]

- 2. System-level impact of mitochondria on fungal virulence: to metabolism and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Evaluating mitochondrial uncoupling potentials of A7E and DNP in Sacch" by Roger Vaughan [digitalrepository.unm.edu]

- 4. Dinitrophenol (DNP) Fatality Associated with a Falsely Elevated Salicylate Level: a Case Report with Verification of Laboratory Cross Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]

- 6. researchgate.net [researchgate.net]

- 7. Effects of 2, 4-dinitrophenol concentrations on rates of respiration and fermentation of yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adapting High-Resolution Respirometry to Glucose-Limited Steady State Mycelium of the Filamentous Fungus Penicillium ochrochloron: Method Development and Standardisation | PLOS One [journals.plos.org]

- 9. Effects of increasing metabolism by 2,4-dinitrophenol on respiration and pulmonary gas exchange in the duck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Assessment of mitochondrial membrane potential in yeast cell populations by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Retrograde Response: When Mitochondrial Quality Control Is Not Enough - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mitochondria Retrograde Signaling and the UPRmt: Where Are We in Mammals? | MDPI [mdpi.com]

- 15. Mitochondrial Retrograde Signalling and Metabolic Alterations in the Tumour Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | The Yeast Retrograde Response as a Model of Intracellular Signaling of Mitochondrial Dysfunction [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Oxidative stress response pathways in fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Oxidative stress response pathways in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

Dinocap: A Technical Guide to its Historical Development and Registration

This technical guide provides an in-depth overview of the historical development, registration, and core technical aspects of dinocap, a fungicide and acaricide. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, toxicological profile, and the methodologies used in its assessment.

Historical Development

This compound was first introduced in the mid-1950s by Rohm and Haas Co.[1]. It was initially registered for use in the late 1950s as a contact fungicide to control powdery mildew on various crops and as an acaricide for mite control[2].

This compound is not a single compound but a mixture of isomers. The technical product consists of a mixture of 2,4-dinitro-6-octylphenyl crotonates and 2,6-dinitro-4-octylphenyl crotonates, with the "octyl" group being a mixture of 1-methylheptyl, 1-ethylhexyl, and 1-propylpentyl groups[3]. The ratio of the 2,4-DNOPC to 2,6-DNOPC isomers is approximately 2.6:1[3]. The fungicidal activity is primarily attributed to the 2,6-dinitro-4-octylphenyl crotonate isomers, while the 2,4-dinitro-6-octylphenyl crotonate isomers are more effective as acaricides[4].

The commercial production of this compound involves a multi-step process that begins with the nitration of 2-(1-methylheptyl)phenol to introduce nitro groups, followed by esterification with crotonic acid or its derivatives[5].

Registration History

The registration of this compound has seen significant changes over the decades, reflecting evolving regulatory standards and scientific understanding of its toxicological and environmental effects.

United States: In the United States, this compound was registered for use on a variety of agricultural and ornamental crops[1]. However, due to toxicological concerns, particularly regarding developmental toxicity, the U.S. Environmental Protection Agency (EPA) initiated a special review of this compound. This ultimately led to the voluntary cancellation of all U.S. product registrations by Dow AgroSciences, LLC, which had acquired the registration[6][7]. Despite the cancellation for domestic use, the EPA has retained tolerances for this compound residues on imported apples and grapes[6].

European Union: In the European Union, this compound is not approved for use[5]. However, a single, less toxic isomer, meptylthis compound (2,4-dinitro-6-(1-methylheptyl)phenyl crotonate), was introduced in 2007 and is approved for use in several EU member states[8][9]. The residue definition for this compound and meptylthis compound are distinct, and the MRLs for meptylthis compound are applied only when no other this compound isomers are detected[8].

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate and behavior. As a mixture of isomers, the properties can vary slightly.

| Property | Value | Reference |

| Appearance | Dark, reddish-brown liquid | [2] |

| Molecular Formula | C18H24N2O6 | [10] |

| Molecular Weight | 364.4 g/mol | [10] |

| Water Solubility | <0.1 mg/L (practically insoluble) | [2] |

| Vapor Pressure | 5.3 x 10⁻⁶ Pa at 20°C | [11] |

| Octanol-Water Partition Coefficient (log Kow) | 6.45 - 6.55 for the dinitro isomers | [3] |

| Soil Half-life (field) | 4 to 6 days | [2] |

Toxicological Profile

The toxicological profile of this compound has been extensively studied, leading to its regulatory actions. The data reveals moderate acute toxicity and significant concerns regarding chronic and developmental effects.

Acute Toxicity

| Study | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 980 mg/kg | [2] |

| LD50 | Mouse | Oral | 53 mg/kg | [2] |

| LD50 | Rabbit | Oral | 2000 mg/kg (male) | [2] |

| LD50 | Dog | Oral | 100 mg/kg | [2] |

| LD50 | Rabbit | Dermal | 9400 mg/kg | [2] |

| LC50 (4-hour) | Rat | Inhalation | 0.36 mg/L | [2] |

Chronic and Developmental Toxicity

Chronic exposure to this compound has been shown to cause various adverse effects in animal studies. Rat growth and survival were reduced at dietary levels of 125 mg/kg/day[2]. In dogs, a dietary dose of 25 mg/kg/day led to decreased appetite, significant weight loss, and mortality within six weeks[2].

The most significant toxicological concern for this compound is its teratogenic potential[12]. Numerous animal studies have demonstrated developmental toxicity, including abnormalities of the neural tube, spine, and skull in the offspring of rabbits at doses as low as 3 mg/kg/day[2]. In mice, malformations were observed at 20 mg/kg/day and higher[2]. This compound is not considered to be carcinogenic[2].

| Study | Species | NOAEL | LOAEL | Effects | Reference |

| Chronic Toxicity | Rat | 6.4 mg/kg/day | - | Decreased fat deposition, increased cataracts (associated with increased longevity) | |

| Chronic Toxicity | Dog | 1.5 mg/kg/day | - | - | [12] |

| Developmental Toxicity | Rabbit | 0.5 mg/kg/day | 3 mg/kg/day | Neural tube and skull defects | |

| Developmental Toxicity | Mouse | 4 mg/kg/day | 10 mg/kg/day | Cleft palate, open eyelids | [6] |

Ecotoxicological Profile

This compound poses a high risk to aquatic organisms but is less toxic to birds and non-toxic to bees.

| Organism | Test | Value | Reference |

| Rainbow Trout | 96-hour LC50 | 15 µg/L | [2] |

| Bluegill Sunfish | 96-hour LC50 | 20 µg/L | [2] |

| Daphnia magna | 48-hour EC50 | - | - |

| Bobwhite Quail | Dietary LC50 | 790 ppm | [2] |

| Honeybee | Acute contact LD50 | Non-toxic | [2] |

Experimental Protocols

Residue Analysis in Crops

A common method for the analysis of this compound residues in agricultural commodities is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

-

Extraction: A homogenized sample (e.g., 10-15 g) is extracted with an organic solvent, typically acetonitrile.

-

Salting-out: A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is cleaned up using a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences).

-

Analysis: The final extract is analyzed by LC-MS/MS. Due to the instability of the this compound esters, the analysis often involves the hydrolysis of the esters to their corresponding phenols, which are then quantified.

Developmental Toxicity Study

The developmental toxicity of this compound has been assessed in various animal models, typically following OECD or EPA guidelines.

Methodology (Example in Rabbits):

-

Animal Model: Pregnant New Zealand White rabbits are used.

-

Dosing: this compound, suspended in a vehicle like corn oil, is administered orally (by gavage) to different groups of pregnant does during the period of major organogenesis (e.g., gestation days 6 through 18). A control group receives the vehicle only.

-

Observations: Maternal body weight, food consumption, and clinical signs of toxicity are recorded daily.

-

Terminal Examination: On a specific gestation day (e.g., day 29), the does are euthanized. The uterus is examined for the number of implantations, resorptions, and live and dead fetuses.

-

Fetal Examination: Live fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations.

Signaling Pathways and Experimental Workflows

Mode of Action: Uncoupling of Oxidative Phosphorylation

This compound acts as an uncoupler of oxidative phosphorylation in the mitochondria of fungal cells and mites[5]. This disrupts the production of ATP, the primary energy currency of the cell.

Caption: this compound's mode of action as an uncoupler of oxidative phosphorylation.

Experimental Workflow: this compound Residue Analysis

The following diagram illustrates a typical workflow for the analysis of this compound residues in agricultural samples.

Caption: A generalized workflow for this compound residue analysis using QuEChERS and LC-MS/MS.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 3. fao.org [fao.org]

- 4. This compound | C18H28N2O6 | CID 156614068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (Ref: ENT 24727) [sitem.herts.ac.uk]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. eurl-pesticides.eu [eurl-pesticides.eu]

- 8. The mouse teratogen this compound has lower A/D ratios and is not teratogenic in the rat and hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ICSC 0881 - this compound (ISOMER MIXTURE) [inchem.org]

- 10. ars.usda.gov [ars.usda.gov]

- 11. 948. This compound (JMPR Evaluations 1998 Part II Toxicological) [inchem.org]

- 12. 791. This compound (Pesticide residues in food: 1989 evaluations Part II Toxicology) [inchem.org]

Dinocap in the Soil Environment: A Technical Guide to its Metabolic Fate and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinocap, a dinitrophenyl crotonate fungicide and acaricide, has been utilized in agriculture to control powdery mildew on various crops. Its environmental fate, particularly its metabolism and degradation in soil, is a critical area of study for assessing its ecological impact and ensuring food safety. This technical guide provides an in-depth analysis of the metabolic pathways of this compound in soil, supported by quantitative data, detailed experimental protocols, and visual representations of the degradation processes. While the use of this compound is now restricted in many regions, understanding its behavior in soil remains relevant for contaminated site remediation and for the assessment of related compounds.

Commercially, this compound is a complex mixture of isomers, primarily the 2,4-dinitro-6-octylphenyl crotonates and 2,6-dinitro-4-octylphenyl crotonates, where "octyl" represents a blend of 1-methylheptyl, 1-ethylhexyl, and 1-propylpentyl groups. The specific isomer 2,4-dinitro-6-(1-methylheptyl)phenyl crotonate is also known as meptylthis compound.[1] The degradation of this mixture in the soil environment is a multifaceted process involving both chemical and biological transformations.

Abiotic and Biotic Degradation of this compound in Soil

The persistence of this compound in soil is generally low, with reported field half-lives ranging from 4 to 6 days.[2] Its degradation is influenced by several factors, including soil type, pH, moisture content, and microbial activity.[3] Both abiotic and biotic processes contribute to its breakdown.

Abiotic Degradation: Hydrolysis

The initial and a major step in the degradation of this compound is the chemical hydrolysis of the crotonate ester linkage. This process is particularly influenced by soil pH, with degradation being more rapid in alkaline conditions. This hydrolysis results in the formation of the corresponding dinitrooctylphenols (DNOPs).[3][4] For instance, the half-life of 2,4-DNOPC (a major component of this compound) has been shown to range from 4.1 days at pH 7.1 to 24 days at pH 4.8 at 20°C.[3]

Biotic Degradation: Microbial Metabolism

Following hydrolysis, the resulting dinitrooctylphenols are further degraded by soil microorganisms.[2] While specific microbial species responsible for the complete mineralization of this compound have not been extensively documented, the degradation of dinitrophenols, in general, is known to be carried out by a variety of soil bacteria and fungi. The primary mechanism of microbial attack on dinitrophenols involves the reduction of the nitro groups to amino groups, which can then be followed by further degradation of the aromatic ring. This process ultimately leads to the formation of carbon dioxide.[3]

Metabolic and Degradation Pathways

The overall degradation of this compound in soil can be conceptualized as a two-stage process:

-

Primary Degradation: The rapid hydrolysis of the parent this compound isomers to their corresponding dinitrooctylphenol (DNOP) metabolites.

-

Secondary Degradation: The slower microbial breakdown of the DNOP metabolites, leading to mineralization.

The major metabolite formed from the 2,4-dinitro-6-octylphenyl crotonate isomers is 2,4-dinitro-6-octylphenol (2,4-DNOP), while the 2,6-dinitro-4-octylphenyl crotonate isomers yield 2,6-dinitro-4-octylphenol (2,6-DNOP).[4]

Quantitative Data on this compound Degradation in Soil

The following tables summarize available quantitative data on the degradation of this compound and its primary metabolite, meptylthis compound, in soil.

Table 1: Half-life of this compound and Meptylthis compound in Soil

| Compound | Soil Type | Temperature (°C) | pH | Half-life (days) | Reference |

| This compound | Not Specified | Field Conditions | Not Specified | 4 - 6 | [2] |

| Meptylthis compound (2,4-DNOPC) | Sandy Loam | 20 | 7.1 | 4.1 | [3] |

| Meptylthis compound (2,4-DNOPC) | Silty Loamy Sand | 20 | 4.8 | 24 | [3] |

| Meptylthis compound | Not Specified | Field Conditions | Not Specified | 3.1 - 4.4 | [5] |

Table 2: Formation and Decline of Meptylthis compound and its Metabolite 2,4-DNOP in Aerobic Soil

| Time (days) | Meptylthis compound (% of Applied Radioactivity) | 2,4-DNOP (% of Applied Radioactivity) | Reference |

| 0 | >95 | <1 | [4] |

| 7 | Not Specified | Max. 22 | [4] |

Note: Data on the complete degradation pathway and the concentrations of further metabolites are limited in the reviewed literature.

Experimental Protocols

The study of this compound metabolism in soil typically follows standardized guidelines for pesticide fate analysis, such as those provided by the Organisation for Economic Co-operation and Development (OECD). Below are outlines of key experimental protocols.

Protocol 1: Aerobic Soil Metabolism Study (based on OECD Guideline 307)

-

Objective: To determine the rate and route of degradation of this compound in soil under aerobic conditions.

-

Test System:

-

Soil: A minimum of three different soil types are recommended, with varying properties (e.g., sandy loam, clay loam, silty clay) to represent different agricultural conditions. Soil should be freshly collected and sieved.

-

Test Substance: ¹⁴C-labeled this compound is used to trace the parent compound and its metabolites.

-

Incubation: Soil samples are treated with the ¹⁴C-dinocap solution and incubated in the dark at a constant temperature (e.g., 20 ± 2°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of CO₂-free, humidified air is passed through the incubation flasks.

-

-

Sampling and Analysis:

-

Soil samples are collected at various time intervals.

-

Volatile organic compounds and ¹⁴CO₂ are trapped in appropriate solutions (e.g., ethylene glycol and potassium hydroxide, respectively).

-

Soil samples are extracted with a suitable solvent mixture (e.g., acetonitrile/water).

-

The parent compound and its metabolites in the soil extracts are identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Non-extractable (bound) residues are quantified by combustion of the extracted soil followed by Liquid Scintillation Counting (LSC).

-

The radioactivity in the trapping solutions is also measured by LSC.

-

Protocol 2: Analytical Method for this compound and Metabolites in Soil

-

Objective: To quantify the residues of this compound and its primary metabolite, 2,4-DNOP, in soil samples.

-

Extraction:

-

A representative soil sample (e.g., 10 g) is weighed into a centrifuge tube.

-

An extraction solvent, such as a mixture of acetone, methanol, and hydrochloric acid, is added.

-

The sample is homogenized and then shaken for a specified period.

-

The mixture is centrifuged, and the supernatant is collected. The extraction process may be repeated.

-

-

Cleanup:

-

The combined extracts are subjected to a cleanup procedure to remove interfering substances. This may involve liquid-liquid partitioning with a solvent like ethyl acetate.

-

-

Analysis:

-

The final extract is analyzed by LC-MS/MS.

-

For the analysis of total this compound residues (parent + phenol metabolites), an alkaline hydrolysis step can be included to convert all this compound isomers to their corresponding phenols before analysis.

-

Quantification is performed using a calibration curve prepared from analytical standards of this compound and its metabolites.

-

Conclusion

The degradation of this compound in soil is a relatively rapid process, initiated by chemical hydrolysis of the ester linkage to form dinitrooctylphenols. These phenolic metabolites are then further broken down by soil microorganisms. The rate of degradation is dependent on soil properties, particularly pH. While the primary degradation pathway is understood, further research is needed to fully elucidate the intermediate metabolites formed during the microbial degradation of the dinitrooctylphenol ring and to provide a more comprehensive quantitative picture of the fate of all this compound isomers in a wider range of soil types and environmental conditions. The experimental protocols outlined in this guide provide a framework for conducting such studies, which are essential for a thorough environmental risk assessment of this compound and related compounds.

References

- 1. fao.org [fao.org]

- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 3. fao.org [fao.org]

- 4. enviPath [envipath.org]

- 5. Analytical method for the determination of meptylthis compound as the 2,4-dinitro-octylphenol metabolite in cucumber and soil using LC-MS/MS and a study of the residues in a Chinese cucumber field ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]

environmental fate and persistence of dinocap residues

An In-depth Technical Guide to the Environmental Fate and Persistence of Dinocap Residues

Introduction

This compound is a dinitrophenyl contact fungicide and acaricide first registered in the late 1950s.[1] It is used to control powdery mildew and mites on a variety of crops, including fruits, vegetables, and ornamentals.[1][2] Technical this compound is not a single compound but a complex mixture of six dinitrophenyl crotonate isomers and their corresponding phenols.[2][3] The primary active ingredient is a mixture of 2,4-dinitro-6-octylphenyl crotonates (2,4-DNOPC) and 2,6-dinitro-4-octylphenyl crotonates (2,6-DNOPC), where "octyl" represents a mixture of 1-methylheptyl, 1-ethylhexyl, and 1-propylpentyl groups.[2] The use of the this compound isomer mixture is no longer authorized within the EU, though one specific isomer, meptylthis compound, is approved.[3] This guide provides a comprehensive overview of the environmental fate, persistence, and analysis of this compound residues for researchers and scientists.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physicochemical properties. This compound is characterized by its low aqueous solubility and high octanol-water partition coefficient, suggesting a tendency to associate with organic matter and lipids.[4][5]

| Property | Value | Reference |

| Molecular Formula | C18H24N2O6 | [2][6] |

| Molecular Weight | 364.41 g/mol | [6] |

| Physical State | Dark, reddish-brown liquid | [1][5] |

| Vapor Pressure | 0.0053 mPa (at 20°C) | [6] |

| Water Solubility | <0.1 mg/L | [6] |

| Log P (Octanol-Water Partition Coefficient) | 6.55 (2,4-dinitro isomers)6.45 (2,6-dinitro isomers)3.85 (2,4-dinitrophenol)3.93 (2,6-dinitrophenol) | [2] |

Environmental Fate and Persistence

This compound is generally considered to have low persistence in the environment, primarily due to its susceptibility to degradation by hydrolysis, photolysis, and microbial action.[1]

Degradation in Soil

This compound exhibits low persistence in the soil environment, with reported field half-lives ranging from 4 to 6 days.[1] The primary degradation pathways are microbial degradation and chemical hydrolysis.[1][2] Degradation is more rapid in soils with neutral or alkaline pH compared to acidic soils, indicating that chemical hydrolysis to the corresponding dinitrooctylphenols (DNOP) is a major degradation route.[2] One study identified the metabolites 4,6-dinitro-2-(2-octyl)phenol (DNOP), 6-(acetylamino)-4-nitro-2-(2-octyl)phenol, and 6-amino-4-nitro-2-(2-octyl)phenol in soil.[5] this compound can affect soil microbial activity, with studies showing a decrease in ammonification at application doses.[7][8]

| Parameter | Value | Environmental Conditions | Reference |

| Soil Field Half-life (DT50) | 4 - 6 days | Not specified | [1] |

Degradation in Water (Hydrolysis)

In aquatic systems, this compound is most likely to be found adsorbed to suspended materials or sediment due to its low water solubility.[1] The primary degradation pathway in water is hydrolysis, where the crotonate ester is cleaved to form the corresponding phenol.[3][9] This process is highly sensitive to pH and temperature. Hydrolysis is significantly faster under alkaline conditions.[6]

| pH | Temperature (°C) | Hydrolysis Half-life (DT50) | Reference |

| 4 | 20 | 280 days | |

| 5 | 25 | 231 days (0.003/day) | [6] |

| 7 | 20 | 23 days | |

| 7 | 25 | 2.33 days (0.297/day) | [6] |

| 9 | 20 | 6.5 days | |

| 9 | 25 | 0.71 days (0.978/day) | [6] |

Photolysis

This compound is highly photosensitive and is readily broken down by sunlight.[1] Photolysis is considered a significant degradation pathway, particularly on plant surfaces.[2] In studies simulating degradation on apple peel, two photoproducts were identified as metabolites, confirming this pathway's importance.[2]

Mobility

This compound is considered to be non-mobile in soil. It moderately adsorbs to topsoils, and this, combined with its low water solubility and rapid degradation, makes it unlikely to leach into groundwater.[1]

Bioaccumulation

Despite having a high octanol-water partition coefficient (log Pow > 6), which suggests a potential for bioconcentration, this compound is unlikely to bioaccumulate in organisms.[1][2][5] This is attributed to its rapid degradation and metabolism in animal systems, where it is readily eliminated.[1][2]

Metabolism in Plants and Animals

Pesticides that are absorbed by plants and animals undergo extensive biotransformation, where lipophilic compounds are converted to more polar metabolites to facilitate excretion or storage.[10]

In Animals: this compound is rapidly metabolized and eliminated from mammalian systems, primarily through feces and urine.[1][2] Studies in rats showed that after daily dosing, 72-73% of the administered radioactivity was excreted within a short period, with no significant accumulation in tissues.[2] The major identified urinary metabolites in rats were 2,4-dinitro-6-(1-methyl-7-carboxyheptyl)phenol and 2,4-dinitro-6-(1-methyl-5-hydroxyheptyl)phenol.[2] The parent phenol, 2,4-DNOP, was a minor metabolite found in feces.[2]

In Plants: this compound is readily absorbed by treated plants and can be translocated, building up in growing shoots and leaf tips.[1] Its rapid penetration into foliage makes it resistant to being washed off by rain.[1] The residue period in plants is approximately 1 to 2 weeks.[1] Metabolism studies on cucumbers and squash showed that the parent compound, 2,4-DNOPC, dissipated rapidly.[2] The primary identified metabolite was the corresponding phenol, 2,4-DNOP, with numerous other unidentified polar metabolites present at low concentrations.[2][11]

Experimental Protocols

Residue Analysis via Alkaline Hydrolysis and LC-MS/MS

This method is designed for the quantification of all this compound isomers as their corresponding phenols, which provides greater sensitivity and simplifies analysis.[3][12]

-

Extraction: Extract the sample (e.g., 10 g of fruit) using a standard citrate-buffered QuEChERS (EN 15662) method.[3][12]

-

Alkaline Hydrolysis: Transfer an aliquot (e.g., 0.5-1.0 mL) of the raw QuEChERS extract into a vial.[3][12] Add a small volume of 25% aqueous ammonia solution (e.g., 10-25 µL) to induce hydrolysis of the this compound esters to their corresponding phenols.[3][12]

-

Reaction: Allow the hydrolysis reaction to proceed at room temperature for at least 12 hours (or for 2 hours at 60°C) to ensure complete conversion.[3][12] The 2,6-isomers hydrolyze faster (within 2 hours at room temperature) than the 2,4-isomers.[3]

-

Neutralization & Filtration: Neutralize the hydrolysate with acetic acid.[12] Filter the final solution (e.g., through a 0.45 µm PTFE filter) prior to analysis.[3]

-

LC-MS/MS Analysis: Analyze the final extract using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS). Detection is performed in negative electrospray ionization (ESI-) mode, monitoring for the specific mass transitions of the this compound phenol isomers.[3]

Aerobic Soil Metabolism Study (Conceptual Protocol)

This protocol outlines a typical approach to studying the degradation and metabolism of this compound in soil under aerobic conditions, based on general principles of pesticide fate studies.[2][13]

-

Soil Selection and Preparation: Select and characterize representative agricultural soils. Adjust the soil moisture to a specific level (e.g., 50% of maximum water holding capacity).[5]

-

Application: Treat the soil samples with ¹⁴C-radiolabeled this compound at a rate relevant to agricultural use.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) in a flow-through system.[5][7] Pass a stream of CO₂-free, humidified air through the incubation vessels.

-

Volatile Trapping: Trap volatile organic compounds and ¹⁴CO₂ from the effluent air stream using appropriate trapping solutions (e.g., ethylene glycol and potassium hydroxide).

-

Sampling and Analysis: Collect soil samples at predetermined intervals. Extract the samples using an appropriate solvent system (e.g., acetone/methanol/acid mixture).[14]

-

Quantification: Determine the distribution of radioactivity in the soil extracts, unextractable soil residues (by combustion), and volatile traps using Liquid Scintillation Counting (LSC).

-

Metabolite Identification: Characterize and identify degradation products in the soil extracts using techniques such as High-Performance Liquid Chromatography (HPLC) with radiospirometry detection and LC-MS/MS.

-

Data Analysis: Calculate the dissipation half-life (DT50) of the parent this compound and quantify the formation and decline of major metabolites.

Mandatory Visualizations

This compound Environmental Degradation Pathway

Caption: Primary degradation pathways for this compound in the environment.

Experimental Workflow for this compound Residue Analysis

Caption: Workflow for this compound residue analysis using hydrolysis and LC-MS/MS.

Conceptual Model of this compound's Environmental Fate

Caption: Processes governing the fate of this compound in the environment.

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. fao.org [fao.org]

- 3. eurl-pesticides.eu [eurl-pesticides.eu]

- 4. This compound (Ref: ENT 24727) [sitem.herts.ac.uk]

- 5. This compound | C18H28N2O6 | CID 156614068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ars.usda.gov [ars.usda.gov]

- 7. Effects of fungicides mancozeb and this compound on carbon and nitrogen mineralization in soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Meptylthis compound | 131-72-6 | Benchchem [benchchem.com]

- 10. Comparative aspects of pesticide metabolism in plants and animals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fao.org [fao.org]

- 12. eurl-pesticides.eu [eurl-pesticides.eu]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Dinocap's Toxicological Profile in Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinocap, a dinitrophenyl crotonate fungicide and acaricide, has been utilized in agriculture for the control of powdery mildew and mites on various crops.[1] While effective against target pests, its broader ecological impact necessitates a thorough understanding of its toxicological profile in non-target organisms. This technical guide provides a comprehensive overview of the known toxic effects of this compound on a range of non-target species, details the experimental protocols used to assess this toxicity, and visualizes the key mechanistic pathways involved.

As a member of the dinitrophenol chemical class, this compound's primary mode of action is the uncoupling of oxidative phosphorylation.[2][3] This process disrupts the mitochondrial proton gradient, leading to a cascade of cellular events that can have profound toxicological consequences.[4]

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity of this compound to various non-target organisms. The data is compiled from multiple ecotoxicological studies and presented to facilitate cross-species comparison.

Table 1: Acute Toxicity of this compound to Non-Target Terrestrial Organisms

| Species | Endpoint | Value | Reference |

| Rat (Rattus norvegicus) | Oral LD50 | 980 mg/kg | [1] |

| Rabbit (Oryctolagus cuniculus) | Oral LD50 | 2000 mg/kg | [1] |

| Mouse (Mus musculus) | Oral LD50 | 53 mg/kg | [1] |

| Dog (Canis lupus familiaris) | Oral LD50 | 100 mg/kg | [1] |

| Rabbit (Oryctolagus cuniculus) | Dermal LD50 | 9400 mg/kg | [1] |

| Japanese Quail (Coturnix japonica) | 5-8 day dietary LC50 | 790 ppm | [1][5] |

| Honeybee (Apis mellifera) | Contact acute LD50 | 29.3 µ g/bee | [3] |

| Earthworm (Eisenia fetida) | 14-day LC50 | 202.4 mg/kg soil | [2] |

Table 2: Acute and Chronic Toxicity of this compound to Non-Target Aquatic Organisms

| Species | Endpoint | Value | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | 15 µg/L | [1][2] |

| Goldfish (Carassius auratus) | 96-hour LC50 | 33 µg/L | [1][2] |

| Bluegill (Lepomis macrochirus) | 96-hour LC50 | 20 µg/L | [1][2] |

| Daphnia magna (Water Flea) | 48-hour EC50 | 0.004 - 0.0332 mg/L | [2] |

| Daphnia magna (Water Flea) | 21-day NOEC (reproduction) | 0.00094 mg/L | [2] |

| Sideswimmer (Gammarus fasciatus) | 96-hour LC50 | 75 µg/L | [1] |

Experimental Protocols

The toxicological data presented above are primarily derived from standardized tests established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality, consistency, and comparability of chemical safety data.

Acute Toxicity Testing in Fish (Following OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

-

Test Organisms: Species such as Rainbow Trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), or Fathead Minnow (Pimephales promelas) are commonly used.

-

Procedure: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system for 96 hours. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.

Acute Immobilisation Test in Daphnia sp. (Following OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the population (EC50) within 48 hours.

-

Test Organisms: Young daphnids (less than 24 hours old) are used.

-

Procedure: Daphnids are exposed to a series of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Data Analysis: The EC50 at 48 hours is calculated.

Daphnia magna Reproduction Test (Following OECD Guideline 211)

This chronic toxicity test evaluates the effect of a substance on the reproductive output of Daphnia magna.

-

Test Organisms: Young female daphnids (less than 24 hours old) are exposed to the test substance for 21 days.

-

Procedure: The test is conducted under semi-static or flow-through conditions. The total number of living offspring produced per parent animal is recorded.

-

Data Analysis: The No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) for reproduction are determined.

Acute Toxicity Test for Earthworms (Following OECD Guideline 207)

This test determines the concentration of a substance in soil that is lethal to 50% of adult earthworms (LC50) over a 14-day period.

-

Test Organisms: Adult earthworms of the species Eisenia fetida or Eisenia andrei are used.

-

Procedure: Earthworms are exposed to the test substance mixed into an artificial soil substrate for 14 days. Mortality is assessed at day 7 and day 14.

-

Data Analysis: The LC50 value is calculated.

Avian Dietary Toxicity Test (Following OECD Guideline 205)

This test is designed to determine the median lethal concentration (LC50) of a substance in the diet of young birds.

-

Test Organisms: Commonly used species include Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).

-

Procedure: Birds are fed a diet containing the test substance at various concentrations for five days, followed by a three-day observation period on a clean diet.

-

Data Analysis: The LC50 is determined based on mortality observed during the eight-day period.

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of this compound toxicity is the uncoupling of oxidative phosphorylation in the mitochondria. This process disrupts the vital link between the electron transport chain and ATP synthesis.

As a protonophore, this compound facilitates the transport of protons across the inner mitochondrial membrane, bypassing ATP synthase.[4] This "leak" dissipates the proton motive force, which is essential for the production of ATP. The resulting depletion of cellular energy reserves leads to a state of cellular stress and, ultimately, toxicity.

While specific signaling pathways in non-target organisms directly affected by this compound are not extensively documented, research on dinitrophenols in mammalian systems suggests potential downstream consequences. These may include the activation of stress-response pathways and alterations in cellular processes regulated by energy status. The following diagram illustrates a plausible, albeit inferred, cascade of events following this compound exposure.

The workflow for assessing the ecotoxicological risk of this compound involves a tiered approach, starting with standardized laboratory tests and potentially progressing to more complex studies.

Conclusion

This compound exhibits a range of toxic effects on non-target organisms, with aquatic life being particularly sensitive. Its mechanism of action, the uncoupling of oxidative phosphorylation, is a well-established mode of toxicity for dinitrophenol compounds. While the precise signaling pathways affected in diverse non-target species require further investigation, the available data, largely generated through standardized OECD protocols, provide a robust basis for environmental risk assessment. This guide serves as a foundational resource for professionals involved in the evaluation and management of the ecological risks associated with this compound and other pesticides with similar modes of action. Further research into the sublethal and chronic effects, as well as the impact on population dynamics, will enhance our understanding and ability to protect non-target organisms.

References

- 1. Uncoupling action of 2,4-dinitrophenols, 2-trifluoromethylbenzimidazoles and certain other pesticide chemicals upon mitochondria from different sources and its relation to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]